molecular formula C9H10ClFS B7907409 3-(2-Chloro-6-fluorophenyl)propane-1-thiol

3-(2-Chloro-6-fluorophenyl)propane-1-thiol

Cat. No.: B7907409
M. Wt: 204.69 g/mol
InChI Key: TTWXUXXMBXZMBB-UHFFFAOYSA-N
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Description

3-(2-Chloro-6-fluorophenyl)propane-1-thiol is a halogenated thiol compound characterized by the presence of chlorine and fluorine atoms on a phenyl ring, attached to a propane-1-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-6-fluorophenyl)propane-1-thiol typically involves the reaction of 2-chloro-6-fluorobenzene with a suitable thiolating agent. One common method is the nucleophilic substitution reaction where 2-chloro-6-fluorobenzene is treated with thiourea, followed by hydrolysis to yield the desired thiol compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-6-fluorophenyl)propane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrocarbons.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(2-Chloro-6-fluorophenyl)propane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-6-fluorophenyl)propane-1-thiol involves its interaction with biological molecules through its thiol group. This group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The compound may also interact with cellular pathways involved in oxidative stress and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chloro-6-fluorophenyl)propane-1-thiol is unique due to its combination of a thiol group with halogenated aromatic substituents, providing distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)propane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFS/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5,12H,2-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWXUXXMBXZMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CCCS)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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